Field: Organic Chemistry
Field: Industrial Chemistry
Results: The end product is Caprolactam, a key ingredient in the production of Nylon 6.
Application: Oxime compounds are used as antidotes for nerve agents.
Results: The reactivation of acetylcholinesterase helps to counteract the effects of nerve agents.
Field: Biochemistry
Results: This method overcomes the limitations of the oxime ligation, expanding its versatility and scope.
Application: Oximes can be transformed into enamino ketones, which can be used as ligands for the preparation of boron complexes.
Method: After the N–O bond cleavage, treatment with BF3·Et2O affords the corresponding boron complexes.
Results: These boron complexes are suitable for application as fluorescent tags.
Application: Oximes like 9-anthraldehyde oxime can be used in the preparation of isoxazoles.
Method: The synthetic utility of these isoxazoles relies on the ease of transformation into enamino ketones.
Results: These enamino ketones can then be used as ligands for the preparation of boron complexes.
Application: Oximes can be used in the preparation of boron complexes, which are suitable for application as fluorescent tags.
Results: These boron complexes can be used as fluorescent tags.
Application: Some oxime ethers have shown high activity against certain fungi.
Method: These compounds were tested against Pyricularia oryzae and B.
Results: The tested compounds showed high inhibition rates, comparable to or higher than that of enoxastrobin.
3-Methoxy-benzaldehyde oxime is an organic compound with the chemical formula C9H11NO2. It is categorized as an oxime, which is a functional group characterized by the presence of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a carbon atom. This compound is derived from 3-methoxy-benzaldehyde through the reaction with hydroxylamine. The presence of the methoxy group (-OCH3) on the benzene ring influences its chemical properties and reactivity, making it a subject of interest in various fields of chemistry.
These reactions illustrate the versatility of 3-methoxy-benzaldehyde oxime in synthetic organic chemistry.
Research indicates that 3-methoxy-benzaldehyde oxime exhibits various biological activities. It has been shown to interact with multiple enzymes, inhibiting over 40 different kinases, including AMP-activated protein kinase and phosphatidylinositol 3-kinase. Such interactions suggest potential applications in therapeutic areas such as:
The synthesis of 3-methoxy-benzaldehyde oxime typically involves a condensation reaction between 3-methoxy-benzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction generally takes place at room temperature in a solvent like methanol or ethanol. The process yields a mixture of E and Z isomers of the oxime .
This method provides a straightforward approach for synthesizing this compound while allowing for optimization of reaction conditions to enhance yield and purity.
3-Methoxy-benzaldehyde oxime has several applications across various fields:
These applications underscore its significance in both industrial and research settings.
Studies on the interaction of 3-methoxy-benzaldehyde oxime with biological systems reveal its potential as a therapeutic agent. The compound's ability to inhibit key kinases suggests that it might modulate signaling pathways involved in cell growth and apoptosis, making it relevant for cancer research. Furthermore, its interactions with enzymes indicate possible roles in metabolic processes, warranting further investigation into its pharmacokinetics and toxicity profiles.
Several compounds share structural similarities with 3-methoxy-benzaldehyde oxime, including:
Compound | Structural Features | Biological Activity |
---|---|---|
3-Methoxy-benzaldehyde oxime | Methoxy group at meta position | Antibacterial, anticancer |
Benzaldehyde Oxime | No methoxy group | Limited antibacterial activity |
4-Methoxybenzaldehyde Oxime | Methoxy group at para position | Varies; potential anticancer |
Cinnamaldehyde Oxime | Alkene moiety | Strong antimicrobial properties |
This comparison highlights the uniqueness of 3-methoxy-benzaldehyde oxime regarding its structure and potential applications, especially in medicinal chemistry. Further studies could elucidate more about its specific interactions and therapeutic potential relative to these similar compounds.
Irritant